molecular formula C13H18O5 B1620290 Ethyl 3,4,5-trimethoxyphenylacetate CAS No. 66162-60-5

Ethyl 3,4,5-trimethoxyphenylacetate

Cat. No.: B1620290
CAS No.: 66162-60-5
M. Wt: 254.28 g/mol
InChI Key: PHSQGRIKRCUPMR-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxyphenylacetate is an organic compound with the molecular formula C13H18O5. It is characterized by the presence of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an ethyl ester group attached to the phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxyphenylacetate can be synthesized through the esterification of 3,4,5-trimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture in toluene, followed by extraction and purification steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trimethoxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethyl 3,4,5-trimethoxyphenylacetate can be compared with other compounds containing the trimethoxyphenyl group:

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other trimethoxyphenyl derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(14)8-9-6-10(15-2)13(17-4)11(7-9)16-3/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSQGRIKRCUPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301118
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66162-60-5
Record name NSC141200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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